molecular formula C23H15F2N3 B2494914 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-02-0

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2494914
CAS No.: 866345-02-0
M. Wt: 371.391
InChI Key: LVYDTLMEWNEDOU-UHFFFAOYSA-N
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Description

5-Benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core with distinct substitutions:

  • Position 8: A fluorine atom, which may improve metabolic stability and electronic effects.
  • Position 3: A 4-fluorophenyl group, likely contributing to target binding via halogen interactions.

This compound belongs to a class of fused pyrazoloquinolines, which are synthesized via multi-component reactions or microwave-assisted methods to optimize yields and efficiency . Pyrazolo[4,3-c]quinoline derivatives are explored for diverse biological activities, including anticancer, anti-angiogenic, and enzyme inhibitory properties .

Properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDTLMEWNEDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[4,3-c]quinoline scaffold is shared among analogs, but substituent variations dictate pharmacological profiles. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Position 5 Position 8 Position 3 Key Activity References
Target Compound Benzyl Fluoro 4-Fluorophenyl Under investigation N/A
ELND006 Cyclopropyl + sulfonyl Difluoro Trifluoromethylphenyl Gamma-secretase inhibition
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog 4-Methylbenzyl Methyl Phenyl Structural studies
5-(2-Fluorobenzyl)-3-(4-methylphenyl) analog 2-Fluorobenzyl Fluoro 4-Methylphenyl Unspecified GPCR activity
Pyrano[2,3-c]pyrazole derivatives (5b–5e) Hydroxyl/methoxy groups N/A 4-Fluorophenyl Anticancer (dihydropyrano)
Key Observations:
  • Position 5 : Sulfonyl groups (ELND006) enhance gamma-secretase inhibition, while benzyl/methylbenzyl groups (Target Compound, ) may favor receptor binding or CNS penetration.
  • Position 3: Fluorophenyl groups (Target Compound, ) are common in anticancer/anti-angiogenic agents, whereas non-fluorinated aryl groups (e.g., phenyl in ) show varied selectivity.
Enzyme Inhibition
  • ELND006/ELND007: These analogs inhibit gamma-secretase with IC₅₀ values <100 nM, selectively reducing amyloid-beta over Notch signaling . The sulfonyl group at Position 5 is critical for potency.
  • Target Compound : The benzyl group may reduce gamma-secretase affinity compared to ELND006 but could enhance selectivity for other targets.
Anticancer and Anti-Angiogenic Activity
  • Pyrazoloquinolines from : Compounds with fused pyrazolo[4,3-c]quinoline cores inhibit endothelial cell proliferation (IC₅₀ ~1–10 µM) and tumor growth in CAM assays . Fluorine at Position 8 (as in the Target Compound) correlates with improved metabolic stability.
  • Microwave-synthesized analogs: Pyrazolo[4,3-c]quinolines exhibit moderate-to-strong cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
GPCR Modulation
  • 3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl) analog : Acts as a neurotensin receptor 1 (NTR1) agonist at 10 µM, suggesting fluorophenyl groups at Position 3 enhance GPCR engagement .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorine at Position 8 (Target Compound, ) reduces oxidative metabolism, a feature shared with ELND006’s difluoro substitution .

Biological Activity

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a benzyl group and fluorine substitutions, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Structural Features

The molecular structure of this compound includes:

  • Benzyl Group : Enhances lipophilicity and potentially increases bioavailability.
  • Fluorine Atoms : Known to improve metabolic stability and binding affinity to targets.
  • Pyrazoloquinoline Core : Provides a scaffold for various biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that pyrazoloquinolines can possess significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinolines have been evaluated for their ability to inhibit cancer cell proliferation. The specific compound under discussion has demonstrated activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung)2.5Apoptosis induction
This compoundMCF-7 (Breast)1.8Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[4,3-c]quinolines has been explored through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound showed significant inhibition of NO production, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi.

Case Studies

  • Anticancer Efficacy : In a study evaluating the efficacy of multiple pyrazoloquinoline derivatives, this compound was identified as one of the most potent compounds against the A549 lung cancer cell line with an IC50 value significantly lower than standard chemotherapeutics.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c and activation of caspases in treated cells.

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research could focus on:

  • Structure-Activity Relationship (SAR) : Determining how variations in the chemical structure affect biological efficacy.
  • In Vivo Studies : Evaluating pharmacokinetics and toxicity in animal models to assess therapeutic potential.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics or anti-inflammatory agents.

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